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Introduction

6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a highly reactive, fluorinated heterocyclic

compound that serves as a critical building block in modern synthetic chemistry. Its strategic

importance is primarily recognized in the fields of drug discovery and agrochemical

development, where the introduction of the 6-(trifluoromethyl)pyridine moiety can significantly

enhance the biological activity, metabolic stability, and pharmacokinetic profile of target

molecules.[1][2][3] The presence of the electron-withdrawing trifluoromethyl group and the

reactive acyl chloride functionality on the pyridine scaffold makes it a versatile reagent for

constructing complex molecular architectures.[1] This guide provides a comprehensive

overview of its physical properties, spectroscopic characteristics, handling protocols, and

synthetic utility, designed for researchers and development professionals who require a deep

technical understanding of this reagent.

Chemical Identity and Structural Attributes
The unique reactivity and utility of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride stem

directly from its molecular structure. The pyridine ring, an electron-deficient aromatic system, is

rendered even more so by the potent inductive effect of the C-6 trifluoromethyl group. This
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electronic feature influences the reactivity of the C-2 carbonyl chloride, making it a highly

efficient acylating agent.

Identifier Data

IUPAC Name 6-(Trifluoromethyl)pyridine-2-carbonyl chloride

CAS Number 1099597-77-9[1][4][5][6]

Molecular Formula C₇H₃ClF₃NO[1][4]

Molecular Weight 209.55 g/mol [1][4]

Chemical Structure alt text

SMILES String FC(F)(F)c1cccc(n1)C(Cl)=O[4]

InChI Key AUWDKAUYDQJDMS-UHFFFAOYSA-N[4]

Physicochemical Properties
The physical properties of this compound are critical for its appropriate handling, storage, and

use in reactions. It is a liquid at room temperature with a density significantly greater than

water.[4][5]

Property Value Source(s)

Appearance Liquid [4]

Density 1.450 g/mL at 25 °C [4][5]

Boiling Point 203.7 ± 40.0 °C (Predicted) [5]

Refractive Index n20/D 1.473 [4][5]

Flash Point >110 °C [5]

Solubility and Reactivity Profile
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As a reactive acyl chloride, 6-(Trifluoromethyl)pyridine-2-carbonyl chloride is not soluble in

protic solvents like water or alcohols but rather reacts exothermically with them to form the

corresponding carboxylic acid or ester, respectively. It is typically soluble in aprotic organic

solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Its high

reactivity necessitates handling under anhydrous conditions to prevent decomposition.

Spectroscopic Characterization (Predicted)
While a comprehensive set of published experimental spectra for this specific compound is not

readily available, its spectroscopic profile can be reliably predicted based on the constituent

functional groups and analysis of structurally related compounds.[7][8] These predictions are

invaluable for reaction monitoring and quality control.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region,

corresponding to the three protons on the pyridine ring. Due to the strong electron-withdrawing

nature of both the trifluoromethyl and carbonyl chloride groups, all signals will be shifted

significantly downfield.

H-3, H-4, H-5: Expected in the range of δ 7.8 - 8.5 ppm. The precise chemical shifts and

coupling patterns (doublets and a triplet) will depend on the specific electronic environment

of each proton.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key structural information.

C=O (Carbonyl): Expected at δ 165 - 170 ppm, typical for an acyl chloride.[8]

C-2 and C-6 (Carbons bonded to substituents): Expected to be significantly deshielded,

appearing in the δ 150 - 160 ppm region.[8]

Aromatic Carbons (C-3, C-4, C-5): Expected in the δ 120 - 145 ppm range.[8]

CF₃ Carbon: Expected around δ 118 - 125 ppm, appearing as a quartet due to one-bond

coupling with the three fluorine atoms (¹JCF).
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Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a few characteristic absorption bands.

C=O Stretch (Acyl Chloride): A very strong and sharp band is predicted in the range of 1770-

1815 cm⁻¹. This is the most diagnostic peak.

C-F Stretches (Trifluoromethyl): Strong, broad absorptions are expected between 1100-1350

cm⁻¹.

Pyridine Ring Vibrations: Multiple bands of medium intensity will appear in the 1400-1600

cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak at m/z 209.

Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic M+2 peak at m/z

211 with approximately one-third the intensity of the M⁺ peak is expected.

Key Fragmentation: Common fragmentation pathways would likely involve the loss of a

chlorine radical (M-35) or the entire carbonyl chloride group (M-63).

Safety, Handling, and Storage
This compound is classified as corrosive and causes severe skin burns and eye damage.[4][9]

Strict adherence to safety protocols is mandatory.

Safety Information Details

GHS Pictogram GHS05 (Corrosion)[4]

Signal Word Danger[4]

Hazard Statement
H314: Causes severe skin burns and eye

damage[4]

Precautionary Codes P280, P305 + P351 + P338, P310[4]
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Experimental Protocol: Safe Handling
The following workflow must be followed to ensure the safe handling of this reactive reagent.

1. Preparation
- Work in a certified fume hood.

- Ensure emergency shower/eyewash is accessible.

2. Don Personal Protective Equipment (PPE)
- Nitrile or neoprene gloves.

- Chemical splash goggles and face shield.
- Flame-retardant lab coat.

Workspace Ready

3. Handle Under Inert Atmosphere
- Use oven-dried glassware.

- Dispense via syringe or cannula under Argon/Nitrogen.

Operator Protected

4. Quenching
- Add reagent slowly to the reaction mixture.

- Quench excess reagent carefully with a suitable nucleophile (e.g., isopropanol).

Dispensing

5. Decontamination & Disposal
- Rinse contaminated glassware with an organic solvent (e.g., acetone).

- Dispose of all waste in a designated chlorinated waste container.

Reaction Complete
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Caption: Workflow for the safe handling and use of the reagent.

Storage Recommendations
To maintain its integrity, 6-(Trifluoromethyl)pyridine-2-carbonyl chloride must be stored

under controlled conditions.

Temperature: Store at -20°C for long-term stability.[1][4][5]

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis from

atmospheric moisture.[1][9]

Container: Keep in a tightly sealed container, preferably in a secondary container, within a

designated cold storage unit for corrosive materials.[10]

Synthetic Considerations and Applications
The primary utility of this compound is as a potent acylating agent for introducing the 6-

(trifluoromethyl)picolinoyl moiety into a target molecule. This is a common strategy in the

synthesis of pharmaceuticals and agrochemicals.[1][3]

Plausible Synthesis of the Reagent
The title compound is typically prepared from its corresponding carboxylic acid, 6-

(trifluoromethyl)picolinic acid. This transformation is a standard procedure in organic synthesis,

commonly achieved by treatment with a chlorinating agent like thionyl chloride or oxalyl

chloride.
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6-(Trifluoromethyl)picolinic Acid
(Precursor)

6-(Trifluoromethyl)pyridine-2-carbonyl chloride
(Product)

Chlorination

Thionyl Chloride (SOCl₂)
or

Oxalyl Chloride ((COCl)₂)

Byproducts
(SO₂ + HCl or CO + CO₂ + HCl)

Generates

Click to download full resolution via product page

Caption: Plausible synthetic route to the title compound.

Experimental Protocol: General Amide Coupling
This protocol outlines a representative application of the reagent in forming an amide bond with

a primary amine, a fundamental transformation in drug development.

Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve

the primary amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or

diisopropylethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control

the exothermicity of the acylation reaction.
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Reagent Addition: Slowly add a solution of 6-(Trifluoromethyl)pyridine-2-carbonyl
chloride (1.05 eq.) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes.

The slight excess of the acyl chloride ensures complete consumption of the valuable amine

substrate.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.

Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS) to confirm the disappearance of the starting amine.

Workup: Upon completion, quench the reaction with the addition of saturated aqueous

sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the

organic layer, and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can then be purified by flash column

chromatography on silica gel to yield the desired amide.

Conclusion
6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a high-value synthetic intermediate with

well-defined physical properties and predictable spectroscopic characteristics. Its utility is

matched by its hazardous nature, demanding rigorous adherence to safety and handling

protocols. A thorough understanding of its properties, as detailed in this guide, is essential for

its effective and safe implementation in research and development, enabling the synthesis of

next-generation pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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